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Alpertine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals

Abstract
Alpertine, a substituted tryptamine and piperazinylethylindole derivative, has been investigated

for its potential as an antipsychotic agent. This document provides a detailed overview of its

chemical properties, a potential synthetic route, and an exploration of its putative mechanism of

action. While detailed experimental protocols and specific signaling pathway elucidations

remain areas for further research, this guide consolidates the currently available information to

serve as a foundational resource for professionals in drug development and neuroscience.

Chemical Properties
Alpertine, systematically named ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-

indole-2-carboxylate, possesses the molecular formula C25H31N3O4.[1][2] A comprehensive

summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Alpertine
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Property Value Source(s)

IUPAC Name

ethyl 5,6-dimethoxy-3-[2-(4-

phenylpiperazin-1-yl)ethyl]-1H-

indole-2-carboxylate

[2]

Molecular Formula C25H31N3O4 [1][2]

Molecular Weight 437.5 g/mol

CAS Number 27076-46-6

Melting Point 142.5 °C

Boiling Point 616.5 °C

pKa (Predicted) 15.23 ± 0.30

XLogP3-AA 4.4

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

Count
6

Rotatable Bond Count 9

Topological Polar Surface Area 67 Å²

Complexity 592

Synthesis
A detailed, peer-reviewed synthesis protocol for Alpertine is not readily available in the public

domain. However, based on its chemical structure, a plausible synthetic route can be

proposed, drawing from established methods for the synthesis of functionalized indoles.

Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the piperazine-ethyl side

chain from the indole core. The indole-2-carboxylate moiety can be synthesized via a Fischer

indole synthesis or a related strategy. The key steps would likely involve the formation of the
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indole ring system followed by the introduction of the ethyl side chain at the C3 position and

subsequent coupling with N-phenylpiperazine.

Hypothetical Experimental Protocol
Step 1: Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. This could be achieved

through a Fischer indole synthesis using 3,4-dimethoxyphenylhydrazine and ethyl pyruvate.

Step 2: Introduction of the Ethyl Side Chain Precursor at C3. The indole from Step 1 could be

subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, followed

by a Wittig or Horner-Wadsworth-Emmons reaction to form a vinyl group, which can then be

reduced to the ethyl side chain. Alternatively, a Friedel-Crafts acylation followed by reduction

could be employed.

Step 3: Halogenation of the Ethyl Side Chain. The terminal carbon of the ethyl side chain would

need to be functionalized, for instance, by conversion to a bromide or chloride, to facilitate

nucleophilic substitution.

Step 4: Coupling with N-phenylpiperazine. The halogenated intermediate from Step 3 would

then be reacted with N-phenylpiperazine in the presence of a suitable base to yield Alpertine.

Note: This is a hypothetical pathway and would require extensive experimental optimization

and characterization at each step.

Characterization
Standard analytical techniques would be employed to confirm the identity and purity of

synthesized Alpertine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of the indole and phenyl rings, the methoxy groups, the ethyl ester, and the

piperazine and ethyl side chain protons.

¹³C NMR: The carbon NMR spectrum would provide signals for all 25 carbon atoms in the

molecule, allowing for confirmation of the carbon skeleton.
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A detailed experimental protocol for acquiring and interpreting the NMR spectra would follow

standard procedures for small organic molecules.

Mass Spectrometry (MS)
High-resolution mass spectrometry would be used to confirm the molecular weight and

elemental composition of Alpertine.

Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the N-H stretch of the indole,

C=O stretch of the ester, and C-O stretches of the methoxy and ester groups.

Putative Mechanism of Action and Signaling
Pathways
Alpertine is described as an antipsychotic agent, suggesting its mechanism of action likely

involves the modulation of neurotransmitter systems in the brain, particularly dopamine and

serotonin pathways. While specific studies on Alpertine's signaling pathways are limited, its

structural similarity to other "pertine" drugs like oxypertine provides some insight. Oxypertine

exhibits high affinity for serotonin 5-HT₂ and dopamine D₂ receptors.

Dopaminergic and Serotonergic Receptor Interaction
It is hypothesized that Alpertine may act as an antagonist or partial agonist at dopamine D₂

receptors and serotonin 5-HT₂A receptors. The interplay between these two receptor systems

is a key feature of many atypical antipsychotic drugs.

The potential interaction can be visualized as a logical relationship:
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Hypothetical Alpertine Receptor Interaction
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Hypothetical receptor interaction of Alpertine.

Downstream Signaling Cascades
Antagonism of D₂ and 5-HT₂A receptors can trigger a cascade of intracellular signaling events.

While the specific pathways modulated by Alpertine are unknown, a general workflow for

investigating these pathways can be proposed.
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Experimental Workflow for Signaling Pathway Analysis
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A general workflow for studying Alpertine's signaling effects.

Future Directions
The therapeutic potential of Alpertine remains largely unexplored. Future research should

focus on:

Development of a robust and scalable synthetic route.

Comprehensive characterization of the compound using modern analytical techniques.
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In-depth pharmacological profiling, including binding affinity studies across a wide range of

receptors.

Elucidation of the specific intracellular signaling pathways modulated by Alpertine in

relevant neuronal cell models and in vivo.

This foundational work is crucial for determining the viability of Alpertine as a clinical candidate

for the treatment of psychotic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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